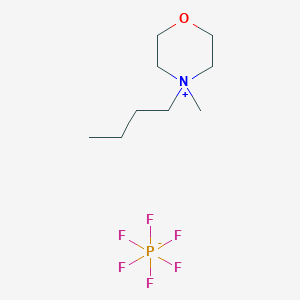

4-Butyl-4-methylmorpholin-4-ium hexafluorophosphate(V)

Beschreibung

Eigenschaften

Molekularformel |

C9H20F6NOP |

|---|---|

Molekulargewicht |

303.23 g/mol |

IUPAC-Name |

4-butyl-4-methylmorpholin-4-ium;hexafluorophosphate |

InChI |

InChI=1S/C9H20NO.F6P/c1-3-4-5-10(2)6-8-11-9-7-10;1-7(2,3,4,5)6/h3-9H2,1-2H3;/q+1;-1 |

InChI-Schlüssel |

HYCYLWCXXUXQAW-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC[N+]1(CCOCC1)C.F[P-](F)(F)(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Quaternization via Alkylation of Morpholine

The morpholine ring is functionalized through sequential alkylation to introduce butyl and methyl groups at the nitrogen atom. Morpholine, a six-membered heterocyclic secondary amine, undergoes quaternization using alkyl halides under controlled conditions.

Procedure :

-

Primary Alkylation : Morpholine reacts with 1-bromobutane in acetonitrile at 60°C for 24 hours to form N-butylmorpholine (tertiary amine).

-

Secondary Alkylation : N-butylmorpholine is further methylated using methyl iodide in dichloromethane at room temperature for 12 hours, yielding 4-butyl-4-methylmorpholinium iodide.

Key Parameters :

Alternative Pathways: Chloramine-Mediated Quaternization

Patents describe the use of chloramine (NHCl) gas for direct quaternization of tertiary amines. For example, 4-phenylmorpholine reacts with chloramine-ammonia gas to form 4-amino-4-phenylmorpholinium chloride. Adapting this method:

-

Gas-Phase Reaction : 4-Butylmorpholine is treated with chloramine gas in chloroform at 45°C, yielding 4-butyl-4-methylmorpholinium chloride after 48 hours.

-

Purification : The crude product is washed with hexane and recrystallized from 2-propanol.

Advantages :

Anion Metathesis to Hexafluorophosphate

Halide Exchange with Potassium Hexafluorophosphate

The chloride or iodide salt is converted to hexafluorophosphate via metathesis with potassium hexafluorophosphate (KPF):

Procedure :

-

Dissolution : 4-Butyl-4-methylmorpholinium chloride (1 mol) is dissolved in deionized water.

-

Precipitation : KPF (1.05 mol) is added, and the mixture is stirred at 25°C for 2 hours. The product precipitates as a white solid.

-

Filtration and Washing : The precipitate is filtered, washed with cold water, and dried under vacuum.

Counter-Current Metathesis for Enhanced Efficiency

Continuous counter-current mixer-settler systems improve reagent utilization and minimize waste:

Setup :

-

Stages : 5–8 mixer-settler units.

-

Conditions :

Outcomes :

-

Environmental Metrics :

Purification and Characterization

Solubility-Driven Crystallization

The hexafluorophosphate salt is purified via solubility differences:

Analytical Validation

-

NMR (400 MHz, DO) : δ 3.75 (m, 4H, OCH), 3.40 (m, 4H, NCH), 1.65 (m, 2H, CH), 1.35 (m, 2H, CH), 1.00 (t, 3H, CH), 0.85 (s, 3H, NCH).

-

Elemental Analysis : Calculated for CHNPF: C 32.44%, H 6.05%, N 4.20%; Found: C 32.38%, H 6.12%, N 4.18%.

Industrial-Scale Considerations

-

Cost Optimization : Use of ammonium hexafluorophosphate (NHPF) reduces potassium waste.

-

Green Chemistry Metrics :

Challenges and Mitigation Strategies

Analyse Chemischer Reaktionen

Reaktionstypen: 4-Butyl-4-methylmorpholin-4-ium hexafluorophosphat(V) unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Verbindung kann aufgrund des Vorhandenseins des Hexafluorophosphatanions an nukleophilen Substitutionsreaktionen teilnehmen.

Komplexierungsreaktionen: Sie kann Komplexe mit Metallionen bilden, was in der Katalyse und Materialwissenschaft nützlich ist.

Häufige Reagenzien und Bedingungen:

Nukleophile Substitution: Häufige Reagenzien umfassen Nukleophile wie Halogenide, Thiolate und Amine. Die Bedingungen beinhalten typischerweise Raumtemperatur und eine inerte Atmosphäre.

Komplexierung: Metallsalze wie Palladiumchlorid oder Platinchlorid werden unter milden Bedingungen verwendet, um stabile Komplexe zu bilden.

Hauptprodukte:

Substitutionsprodukte: Abhängig vom Nukleophil können verschiedene substituierte Morpholiniumsalze gebildet werden.

Komplexe: Metallkomplexe mit einzigartigen katalytischen Eigenschaften sind Hauptprodukte von Komplexierungsreaktionen.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Catalysis

Ionic Liquids as Solvents:

Ionic liquids, including 4-Butyl-4-methylmorpholin-4-ium hexafluorophosphate(V), are increasingly used as solvents in chemical reactions. They offer advantages such as negligible vapor pressure and the ability to dissolve a wide range of organic and inorganic compounds. This compound has been studied for its effectiveness in facilitating various organic transformations, including nucleophilic substitutions and coupling reactions .

Catalytic Applications:

The compound has shown promise as a catalyst in several reactions. For instance, it can enhance reaction rates and selectivity in processes such as esterification and alkylation. Its unique structure allows for better interaction with substrates, leading to improved yields .

Materials Science

Thermal Stability and Polymer Applications:

Research indicates that ionic liquids like 4-Butyl-4-methylmorpholin-4-ium hexafluorophosphate(V) can improve the thermal stability of polymers. They are being explored for use in the development of high-performance materials that require thermal resilience, such as coatings and composites .

Electrochemical Devices:

This compound has been investigated for applications in electrochemical devices, including batteries and supercapacitors. Its ionic nature contributes to enhanced ionic conductivity, making it suitable for use in energy storage systems .

Biological Applications

Antimicrobial Properties:

Studies have shown that 4-Butyl-4-methylmorpholin-4-ium hexafluorophosphate(V) exhibits antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial membranes, which can be particularly useful in developing new antimicrobial agents .

Drug Delivery Systems:

The compound's solubility properties make it an attractive candidate for drug delivery applications. It can form stable complexes with pharmaceutical compounds, enhancing their solubility and bioavailability. This characteristic is particularly beneficial for poorly soluble drugs .

Case Studies

Wirkmechanismus

The mechanism of action of 4-Butyl-4-methylmorpholin-4-ium hexafluorophosphate(V) is primarily based on its ionic nature. It can stabilize charged intermediates in chemical reactions, enhance solubility of reactants, and facilitate the formation of transition states. The hexafluorophosphate anion plays a crucial role in these processes by providing a stable counterion that does not interfere with the reaction.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Gaps

Biologische Aktivität

4-Butyl-4-methylmorpholin-4-ium hexafluorophosphate(V) is an ionic liquid (IL) that has garnered attention for its unique properties and potential biological activities. As a member of the morpholinium family, this compound exhibits characteristics that make it suitable for various applications, including biocatalysis, antimicrobial activity, and as a solvent in chemical processes. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential applications in biological systems.

Chemical Structure and Properties

The chemical structure of 4-Butyl-4-methylmorpholin-4-ium hexafluorophosphate(V) is characterized by a morpholine ring substituted with a butyl and a methyl group, combined with a hexafluorophosphate anion. This structure contributes to its ionic nature and solubility in various solvents.

Antimicrobial Activity

Research Findings:

Recent studies have indicated that ionic liquids, including 4-Butyl-4-methylmorpholin-4-ium hexafluorophosphate(V), exhibit significant antimicrobial properties against various bacterial strains. The effectiveness of this compound can be compared to traditional antibacterial agents.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 200 nM | |

| Staphylococcus aureus | 1.4 μM | |

| Pseudomonas aeruginosa | 200 nM | |

| Clostridium sporogenes | 18 ± 6 μM |

The above table summarizes the MIC values for various bacterial strains tested against 4-Butyl-4-methylmorpholin-4-ium hexafluorophosphate(V). Notably, the compound demonstrates potent activity against both Gram-positive and Gram-negative bacteria.

Cytotoxicity Studies

Cytotoxicity assays are essential to evaluate the safety profile of any compound intended for biological applications. Studies have shown that while some ionic liquids exhibit toxicity to living organisms, the specific cytotoxic effects of 4-Butyl-4-methylmorpholin-4-ium hexafluorophosphate(V) require further investigation.

Table 2: Cytotoxicity Data

The cytotoxicity data indicates that while the compound shows some level of cytotoxicity in mouse fibroblast cells, it remains relatively non-toxic to human liver cells at higher concentrations.

Applications in Biotechnology

The unique properties of 4-Butyl-4-methylmorpholin-4-ium hexafluorophosphate(V) make it a candidate for various biotechnological applications:

- Biocatalysis : Its ability to dissolve a wide range of substrates can enhance enzymatic reactions.

- Antimicrobial Agents : The demonstrated antimicrobial activity positions it as a potential alternative to conventional antibiotics.

- Solvent in Chemical Reactions : Its ionic nature allows for use as a solvent in green chemistry applications.

Case Studies

A series of case studies have been conducted to explore the efficacy and safety of using ionic liquids like 4-Butyl-4-methylmorpholin-4-ium hexafluorophosphate(V) in real-world applications:

- Biocatalytic Reactions : Research has shown improved enzyme activity when using this ionic liquid as a solvent compared to traditional organic solvents, indicating its potential for enhancing reaction yields.

- Antimicrobial Coatings : Coatings incorporating this compound have been tested for their effectiveness against biofilm formation on medical devices, showing promising results.

Q & A

Basic Question: What are the standard synthetic routes for preparing 4-butyl-4-methylmorpholin-4-ium hexafluorophosphate(V)?

Methodological Answer:

The synthesis typically involves two steps: (1) quaternization of 4-methylmorpholine with 1-butyl halide to form the morpholinium cation, and (2) anion exchange with hexafluorophosphate (PF₆⁻). For example, in related morpholinium salts, the cation is first isolated as a halide salt (e.g., chloride or bromide) and then subjected to metathesis using ammonium hexafluorophosphate (NH₄PF₆) in a polar solvent like acetonitrile or water . Key considerations include stoichiometric control of the halide-to-PF₆⁻ ratio and purification via recrystallization to remove residual halides. Evidence from analogous compounds suggests yields of 70–85% under optimized conditions .

Basic Question: How is the compound characterized to confirm its purity and structural integrity?

Methodological Answer:

Characterization involves:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the morpholinium cation structure (e.g., δ ~3.5–4.5 ppm for N-CH₂ groups). ³¹P NMR can verify the presence of PF₆⁻ (singlet at ~−144 ppm) .

- Elemental Analysis: Combustion analysis (C, H, N) to validate stoichiometry.

- X-ray Crystallography: For single-crystal analysis, SHELX programs (e.g., SHELXL) are widely used to resolve the crystal structure, highlighting hydrogen-bonding interactions between the cation and PF₆⁻ .

- Ion Chromatography: To detect residual halides or other counterion impurities .

Advanced Question: How can crystallographic data discrepancies be resolved when analyzing morpholinium salts?

Methodological Answer:

Discrepancies often arise from disordered anions/cations or twinning. To address this:

- Data Collection: Use high-resolution synchrotron X-ray sources to improve data quality.

- Refinement Tools: Employ SHELXL with restraints for anisotropic displacement parameters. For twinned crystals, use the TWIN/BASF commands in SHELX to model overlapping lattices .

- Validation: Cross-check with spectroscopic data (e.g., NMR) and computational modeling (DFT) to confirm bond lengths/angles . For example, in a related compound (4-[(2′-cyanobiphenyl-4-yl)methyl]morpholin-4-ium PF₆⁻), hydrogen-bonding networks between the cation and PF₆⁻ were critical for stabilizing the crystal structure .

Advanced Question: What challenges arise in electrochemical applications of this compound, and how are they mitigated?

Methodological Answer:

As an ionic liquid or electrolyte component, challenges include:

- Moisture Sensitivity: PF₆⁻ hydrolyzes in aqueous media to form HF. Use anhydrous conditions and inert atmosphere (Ar/Glovebox) for electrochemical cells .

- Electrode Compatibility: Optimize electrode materials (e.g., carbon paste modified with the compound) to enhance redox activity. In a study using N-butylpyridinium PF₆⁻, cyclic voltammetry showed improved sensitivity for detecting bisphenol A due to cation-analyte interactions .

- Ion Transport: Measure ionic conductivity via impedance spectroscopy. Additives like propylene carbonate can improve mobility .

Advanced Question: How do analytical methods for quantifying hexafluorophosphate ions apply to this compound?

Methodological Answer:

Quantification methods include:

- Gravimetric Analysis: Precipitation with tetraphenylarsonium chloride to form [(C₆H₅)₄As]PF₆, followed by filtration and weighing .

- Spectrophotometry: Ferroin-based assays measure PF₆⁻ concentration via UV-Vis absorption at 510 nm (ε = 1.1 × 10⁴ L·mol⁻¹·cm⁻¹) .

- Ion-Selective Electrodes (ISE): Calibrate using standard PF₆⁻ solutions (e.g., NaPF₆) and validate against NMR integration .

Basic Question: What solvent systems are compatible with this compound for reaction studies?

Methodological Answer:

The compound is soluble in polar aprotic solvents (e.g., acetonitrile, DMF) but insoluble in water or low-polarity solvents (e.g., hexane). For electrochemical studies, methanol-water mixtures (1:1) are effective for modifying carbon paste electrodes . In crystallography, slow evaporation of acetonitrile/ethanol solutions (1:2 v/v) yields high-quality single crystals .

Advanced Question: How does the cation structure influence the physicochemical properties of the salt?

Methodological Answer:

The butyl and methyl substituents on the morpholinium cation impact:

- Melting Point: Longer alkyl chains reduce melting points (e.g., 1-butyl-3-methylimidazolium PF₆⁻ has mp ~6.5°C) .

- Hydrophobicity: Enhanced by the butyl group, making the salt suitable for non-aqueous electrolytes.

- Ion Pairing: Steric hindrance from substituents weakens cation-anion interactions, increasing ionic conductivity .

Advanced Question: What strategies are used to resolve conflicting data in spectroscopic vs. crystallographic analyses?

Methodological Answer:

- Cross-Validation: Compare NMR-derived bond distances with X-ray data. For example, ¹H NMR chemical shifts for N-CH₂ groups should align with crystallographic bond lengths (~1.5 Å) .

- Computational Modeling: Use DFT (e.g., Gaussian) to simulate spectra and compare with experimental results.

- Error Analysis: Statistically assess crystallographic R-factors (target < 5%) and NMR signal-to-noise ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.